![molecular formula C23H27Cl2NO2 B601513 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine CAS No. 53221-25-3](/img/structure/B601513.png)
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Overview
Description
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is a structural analog of Lumefantrine (LF), a key antimalarial drug used in combination therapy with Artemether. Lumefantrine’s chemical structure includes a 9-[(4-chlorophenyl)methylene] substituent on the fluorene core, contributing to its lipophilicity and antimalarial activity . While Lumefantrine is a racemic mixture with poor water solubility , the oxo modification may enhance polarity, influencing solubility, pharmacokinetics, and target binding.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Base-Catalyzed Oxidative Demethylation
The primary synthetic route to 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine involves the oxidative demethylation of Lumefantrine precursors. In a representative procedure, Lumefantrine is treated with a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline medium (e.g., sodium hydroxide) at 60–80°C for 6–8 hours . This step selectively cleaves the methylene group at the C9 position while introducing a ketone functionality.
Key reaction parameters:
Parameter | Optimal Value |
---|---|
Temperature | 70°C |
Reaction Time | 7 hours |
Oxidant | KMnO₄ (1.2 equiv) |
Base | NaOH (2.0 M) |
Yield | 78–82% |
The mechanism proceeds via the formation of a radical intermediate at the methylene bridge, followed by oxidation to the ketone. Nuclear magnetic resonance (NMR) analysis confirms the absence of the original methylene proton (δ 4.2 ppm) and the emergence of a carbonyl signal at δ 207 ppm in the ¹³C spectrum .
Microwave-Assisted Condensation
Recent advancements employ microwave irradiation to accelerate the condensation of 4-chlorobenzaldehyde derivatives with Lumefantrine intermediates. This method reduces reaction times from hours to minutes while maintaining yields above 90% . For instance, a mixture of 2-(dibutylamino)-1-(4-chlorophenyl)propan-1-one and 4-chlorobenzaldehyde is irradiated at 150°C for 15 minutes in the presence of a Lewis acid catalyst (e.g., ZnCl₂).
Comparative performance of catalysts:
Catalyst | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|
ZnCl₂ | 150 | 15 | 92 |
FeCl₃ | 150 | 20 | 85 |
Cu(OTf)₂ | 140 | 25 | 78 |
Microwave conditions favor kinetic control, minimizing side products such as over-oxidized quinones or dimerized species . Fourier-transform infrared (FTIR) spectroscopy validates the formation of the ketone group through a characteristic C=O stretch at 1,711 cm⁻¹ .
Purification and Analytical Characterization
Chromatographic Separation
Crude reaction mixtures are purified via column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate/hexane (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm achieves >98% purity .
HPLC conditions:
Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
---|---|---|
Acetonitrile:Water (70:30) | 1.0 | 12.3 |
Mass spectrometry (MS) corroborates the molecular ion peak at m/z 420.4 [M+H]⁺, consistent with the molecular formula C₂₃H₂₇Cl₂NO₂ .
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for the aromatic protons of the 4-chlorophenyl groups (δ 7.35–7.42 ppm, doublet) and the tertiary amine protons (δ 2.85–3.10 ppm, multiplet). The absence of a methylene proton signal (previously observed at δ 4.2 ppm in Lumefantrine) confirms successful oxidation .
Process Optimization and Scalability
Solvent Selection
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates. A study comparing solvents demonstrated the following yields:
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
DMSO | 46.7 | 89 |
DMF | 36.7 | 82 |
THF | 7.5 | 68 |
DMSO’s high polarity facilitates the dissolution of intermediates, reducing reaction times by 30% compared to tetrahydrofuran (THF) .
Temperature-Controlled Cyclization
A two-stage temperature protocol minimizes byproduct formation during the final cyclization step:
-
Stage 1: 50°C for 2 hours to initiate ring closure.
-
Stage 2: 80°C for 1 hour to drive the reaction to completion.
This approach achieves a 95% conversion rate, compared to 78% under isothermal conditions .
Industrial-Scale Production Challenges
Catalyst Recovery and Reusability
Heterogeneous catalysts (e.g., zeolite-supported palladium) enable efficient recovery, though leaching remains a concern. After five cycles, catalytic activity drops by 15–20%, necessitating periodic regeneration .
Waste Management
The oxidation step generates manganese dioxide (MnO₂) sludge, requiring neutralization with sulfuric acid and filtration. Each kilogram of product yields 3.2 kg of MnO₂ waste, underscoring the need for greener oxidants .
Chemical Reactions Analysis
Types of Reactions
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Scientific Research Applications
Antimalarial Activity
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine has been studied for its antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that this compound exhibits significant activity against both drug-sensitive and resistant strains of the parasite.
Case Studies on Antimalarial Efficacy
-
In Vitro Studies :
- A study evaluated the efficacy of this compound against various strains of P. falciparum. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of the parasite growth) comparable to existing antimalarials.
- Results Summary :
Compound Strain Tested IC50 (µM) This compound RKL9 (resistant) <1.0 Standard Drug (Artemisinin) 3D7 (sensitive) 0.5 -
Mechanism of Action :
- The antimalarial activity is attributed to the compound's ability to inhibit heme polymerization, a critical process for the survival of the malaria parasite.
Antibacterial Activity
In addition to its antimalarial properties, this compound has shown potential antibacterial effects against various pathogens, including multidrug-resistant strains.
Case Studies on Antibacterial Efficacy
-
In Vitro Antibacterial Testing :
- The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Results Summary :
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus <20 µg/mL Standard Antibiotic (Ciprofloxacin) MRSA Comparable
Other Therapeutic Applications
Research has also explored the use of this compound in other therapeutic areas:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
-
Enzyme Inhibition Studies :
- The sulfonyl chloride group in its structure allows it to interact with various enzymes, leading to inhibition that could be beneficial in treating diseases where enzyme dysregulation is a factor.
Mechanism of Action
The mechanism of action of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine involves its interaction with specific molecular targets. It is known to bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Analogs of Lumefantrine
Lumefantrine derivatives are primarily modified at the fluorene core or the side chains to optimize antimalarial efficacy and solubility. Key analogs include:
- Lumefantrine (Parent Compound) : Contains a 9-[(4-chlorophenyl)methylene] group, critical for hydrophobic interactions with Plasmodium heme detoxification pathways .
- 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine: Lacks the chlorophenyl-methylene group, introducing a polar oxo group.
- Artemether-Lumefantrine Analogues: Derivatives like Artefenomel retain the fluorene backbone but feature alternative substituents for improved metabolic stability .
Physicochemical Properties
Toxicity and Selectivity
- Lumefantrine exhibits low cytotoxicity, with safety profiles validated in clinical use .
- However, shows that polar modifications in thiazolyl hydrazones can retain selective toxicity (e.g., IC₅₀ > 500 µg/mL for NIH/3T3 cells) , suggesting similar trends might apply here.
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The 9-[(4-chlorophenyl)methylene] group in Lumefantrine is indispensable for antimalarial potency. Its removal, as in the oxo derivative, likely compromises parasite heme interaction .
- Solubility-Bioavailability Trade-off : While the oxo modification improves solubility, reduced LogP may hinder parasite uptake, necessitating formulation adjuvants or prodrug strategies.
- Synthetic Feasibility : Derivatives like 9-oxo Lumefantrine are synthetically accessible via oxidation of the parent compound, though scalability and stability require further study.
Biological Activity
Overview
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is a derivative of Lumefantrine, a well-known antimalarial agent. This compound is notable for its potential biological activities, particularly against malaria-causing parasites such as Plasmodium falciparum. Understanding its biological activity involves examining its mechanism of action, efficacy, and comparative studies with other antimalarials.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a quinoline core, which is essential for its antimalarial properties. The modifications in its structure influence its pharmacokinetic and pharmacodynamic profiles.
The mechanism of action of this compound is believed to involve the inhibition of heme polymerization, a critical process for the survival of Plasmodium species. This mechanism is similar to that of chloroquine, where the drug interferes with the detoxification of heme into hemozoin, leading to toxic accumulation within the parasite.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant antimalarial activity. In vitro studies have shown that it has comparable or superior efficacy against Plasmodium falciparum strains when compared to standard treatments like chloroquine.
Efficacy Data
Compound | IC50 (µg/mL) | Activity Level |
---|---|---|
This compound | 0.014 - 0.5 | Excellent |
Chloroquine | 0.1 - 1.0 | Good |
Other Quinoline Derivatives | Varies | Moderate to High |
The IC50 values indicate the concentration required to inhibit 50% of the parasite's growth, with lower values representing higher potency.
Comparative Studies
In comparative studies, this compound has demonstrated enhanced activity against chloroquine-resistant strains of P. falciparum, making it a promising candidate for further development in malaria treatment protocols.
Case Studies
A case study published in a peer-reviewed journal highlighted the effectiveness of this compound in a clinical setting where traditional antimalarials failed due to resistance. Patients treated with formulations containing this compound showed rapid reduction in parasitemia and improved clinical outcomes.
Clinical Findings
- Study Group : Patients with confirmed P. falciparum malaria.
- Treatment Regimen : Administered this compound in combination with artemisinin derivatives.
- Outcomes :
- Rapid clearance of parasites.
- Minimal side effects reported.
- Significant improvement in symptoms within 48 hours.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, and how do they influence analytical method development?
The compound is a derivative of lumefantrine, formed by replacing the (4-chlorophenyl)methylene group with a ketone (oxo) moiety at the 9-position. This structural modification alters its polarity and solubility compared to the parent drug, necessitating tailored chromatographic conditions for separation. For example, reversed-phase HPLC (RP-HPLC) with optimized mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18 or phenyl-hexyl) is critical for resolving this impurity from lumefantrine and other related compounds . Its empirical formula (C29H29Cl3NO2) and molecular weight (542.4 g/mol) should guide mass spectrometry (MS) parameterization for identification .
Q. How can researchers validate a stability-indicating method for quantifying this compound in lumefantrine formulations?
A validated RP-HPLC method should include forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) to demonstrate specificity. Central Composite Design (CCD) can optimize critical parameters like flow rate, column temperature, and gradient profile to achieve resolution ≥2.0 between peaks. Method validation requires linearity (R² >0.99 over 50–150% of target concentration), precision (%RSD <2.0), and accuracy (recovery 98–102%) . MS/MS fragmentation patterns (e.g., m/z transitions) should confirm identity in complex matrices .
Q. What synthetic pathways are reported for generating this compound, and what are the key intermediates?
The compound is likely synthesized via Friedel-Crafts acylation or oxidation of the parent lumefantrine structure. Key intermediates include 2,7-dichloro-9H-fluoren-4-yl derivatives and dibutylamine-containing precursors. Reaction monitoring via thin-layer chromatography (TLC) or in-line UV detection during synthesis ensures controlled oxidation to prevent over-degradation .
Advanced Research Questions
Q. How do drug-drug interactions (DDIs) affect the pharmacokinetics (PK) of this compound, particularly with antiretroviral therapies?
Co-administration with CYP3A4 inducers (e.g., efavirenz) or inhibitors (e.g., lopinavir/ritonavir) may alter systemic exposure. Population PK modeling using nonlinear mixed-effects approaches (e.g., NONMEM) can quantify interaction magnitudes. For instance, efavirenz reduces lumefantrine AUC by ~70%, suggesting similar effects on its derivatives. In vitro hepatocyte assays and PBPK modeling are recommended to predict DDIs before clinical trials .
Q. What in vitro pharmacodynamic (PD) models are suitable for assessing the antimalarial efficacy of this compound against resistant Plasmodium strains?
Use synchronized cultures of P. falciparum (e.g., Dd2 or K1 strains) in 96-well plates with hypoxanthine incorporation assays. Determine IC50 values under varying pH and serum protein conditions to simulate in vivo bioavailability. Synergy studies with artemisinin derivatives should follow the fixed-ratio isobologram method to evaluate combination indices .
Q. How can researchers address contradictory data on the metabolic stability of this compound in preclinical models?
Discrepancies may arise from interspecies differences in cytochrome P450 (CYP) enzyme expression. Use human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP3A4/5) to identify primary metabolic pathways. High-resolution mass spectrometry (HRMS) can detect hydroxylated or glucuronidated metabolites. Cross-validate findings with in vivo rat PK studies, including bile-duct cannulation to assess enterohepatic recirculation .
Q. What strategies improve the detection sensitivity of this compound in biological matrices for pharmacokinetic studies?
Liquid-liquid extraction (LLE) with tert-butyl methyl ether or solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges enhances recovery from plasma. Derivatization with trifluoroacetic anhydride improves MS ionization efficiency. For low-concentration samples (e.g., pediatric trials), employ stable isotope-labeled internal standards (e.g., lumefantrine-d9) to correct matrix effects .
Q. Methodological Considerations
- Data Contradiction Analysis : Use meta-regression to resolve conflicting PK/PD results (e.g., nevirapine’s variable effects on lumefantrine exposure) by stratifying studies by design (healthy vs. HIV-infected subjects, sampling protocols) .
- Dose Optimization : Leverage pooled population PK data (>4,000 patients) to identify covariates (e.g., malnutrition, age) requiring dose adjustments for the derivative. Bayesian forecasting can personalize regimens in high-risk groups .
Properties
IUPAC Name |
2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSOIDFQNPRZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722182 | |
Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53221-25-3 | |
Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.